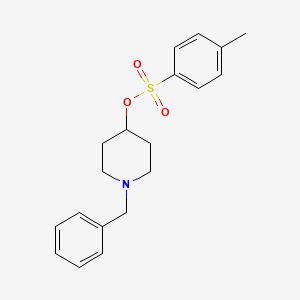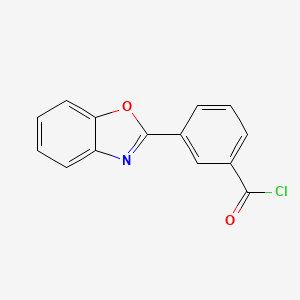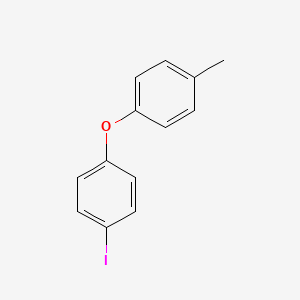![molecular formula C10H9F3N4O2 B3073510 3-[5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1018052-06-6](/img/structure/B3073510.png)
3-[5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Vue d'ensemble
Description
The compound “3-(5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid” is a nitrogen-containing heterocycle . It belongs to the class of compounds known as triazolopyrimidines . These compounds are characterized by a triazolo[1,5-a]pyrimidine ring, which is a bicyclic system containing two nitrogen atoms and four carbon atoms in the triazole ring, and two nitrogen atoms and four carbon atoms in the pyrimidine ring .
Synthesis Analysis
The synthesis of triazolopyrimidines, including “3-(5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid”, often starts from aminotriazoles and pyrimidines . The synthesis process is typically simple, with mild reaction conditions and high yields .Molecular Structure Analysis
The molecular structure of “3-(5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid” is characterized by a triazolopyrimidine scaffold . This scaffold is structurally similar to the purine ring, which has led to investigations of triazolopyrimidine derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis
Triazolopyrimidines, including “3-(5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid”, are reactive and can participate in various chemical reactions . For example, they can be synthesized through copper-catalyzed 1,3 dipolar cycloaddition reactions .Applications De Recherche Scientifique
Synthesis and Characterization
The compound 3-(5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is part of a class of molecules that have been synthesized and characterized through various methods. For instance, a related compound was synthesized via a condensation reaction, and its structure was confirmed through X-ray diffraction and various spectroscopic techniques. These compounds have been analyzed for their geometrical parameters and spectral data, with comparisons drawn from DFT geometry optimization and molecular orbital calculations (Lahmidi et al., 2019).
Antibacterial Activity
Compounds within this chemical family have been evaluated for their antibacterial properties. The synthesis of derivatives has led to the discovery of molecules with significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This indicates potential applications in developing new antibacterial agents (Lahmidi et al., 2019).
Applications in Heterocyclic Chemistry
The chemical scaffold of 3-(5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is integral to the synthesis of various heterocyclic compounds. These reactions often involve interactions with other organic molecules, leading to the formation of novel heterocyclic structures. Such compounds are of interest due to their potential pharmacological activities and applications in material science (Chernyshev et al., 2014).
Potential for Novel Drug Development
The structural complexity and functional diversity of these compounds make them candidates for drug discovery and development. Their interaction with various biological targets can be explored to develop new therapeutic agents. The ability to modify the core structure and introduce functional groups adds to their versatility in medicinal chemistry (Gomha & Riyadh, 2015).
Orientations Futures
Triazolopyrimidines, including “3-(5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid”, have found numerous applications in agricultural chemistry and medicinal chemistry . Given their various bioactivities and structural similarity to some natural compounds such as purine, triazolopyrimidines are promising candidates for the development of new agents for the treatment of various diseases .
Propriétés
IUPAC Name |
3-[5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O2/c1-5-4-6(10(11,12)13)17-9(14-5)15-7(16-17)2-3-8(18)19/h4H,2-3H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZOIVDWXUJMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Phenyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073495.png)
![2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3073498.png)
![[1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B3073503.png)
![3-(7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073511.png)
![3,6-Dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073528.png)
![3-(7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073529.png)
![2-(4-(Difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetic acid](/img/structure/B3073536.png)
![3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073543.png)
![[1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B3073547.png)
